(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde
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Overview
Description
(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde is a complex organic compound that belongs to the class of naphthoquinones These compounds are characterized by a naphthalene ring system with two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde typically involves multi-step organic reactions. One common method is the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to an appropriate aldehyde under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthoquinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an antimicrobial and antitumoral agent. Its ability to interfere with cellular redox processes makes it a candidate for further investigation in cancer therapy .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic properties. The presence of the naphthoquinone structure is known to interact with various biological targets, making it a promising lead compound .
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde involves its interaction with cellular redox systems. The compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include enzymes involved in redox regulation and mitochondrial pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone with similar redox properties.
2-Hydroxy-1,4-naphthoquinone: Another derivative with a hydroxy group, used in similar applications.
3-Amino-1,4-naphthoquinone: Contains an amino group, showing different reactivity and applications.
Uniqueness
(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde is unique due to the presence of both a hydroxy group and an acetaldehyde moiety. This combination enhances its reactivity and potential for forming diverse derivatives. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
52422-60-3 |
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Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-(1-hydroxy-3,4-dioxonaphthalen-2-yl)acetaldehyde |
InChI |
InChI=1S/C12H8O4/c13-6-5-9-10(14)7-3-1-2-4-8(7)11(15)12(9)16/h1-4,6,14H,5H2 |
InChI Key |
UJPZANMCFSYCKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC=O)O |
Origin of Product |
United States |
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